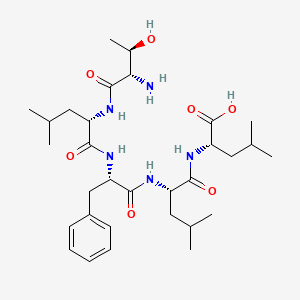![molecular formula C11H7Cl3N2O B15167886 2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine CAS No. 642084-49-9](/img/structure/B15167886.png)
2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine is a chemical compound that belongs to the class of pyrazines, which are six-membered aromatic heterocycles containing two nitrogen atoms at opposite positions in the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine typically involves the reaction of 2,6-dichlorobenzyl alcohol with 2-chloropyrazine in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used under conditions of elevated temperature and solvent like ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrazine derivative, while oxidation can produce pyrazine oxides.
科学的研究の応用
2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical structure.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Industrial Applications: It is utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Chloropyrazine: A simpler analog with similar reactivity but lacking the dichlorophenyl group.
2,6-Dichloropyrazine: Another related compound with two chlorine atoms on the pyrazine ring.
2,6-Dichlorobenzyl Alcohol: A precursor in the synthesis of 2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine.
Uniqueness
This compound is unique due to the presence of both the pyrazine ring and the dichlorophenyl group, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its simpler analogs.
特性
CAS番号 |
642084-49-9 |
|---|---|
分子式 |
C11H7Cl3N2O |
分子量 |
289.5 g/mol |
IUPAC名 |
2-chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine |
InChI |
InChI=1S/C11H7Cl3N2O/c12-8-2-1-3-9(13)7(8)6-17-11-5-15-10(14)4-16-11/h1-5H,6H2 |
InChIキー |
JGUMRDHOEKGZIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CN=C(C=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI)](/img/structure/B15167804.png)
![Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride](/img/structure/B15167812.png)
![2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B15167817.png)
![1,1'-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene](/img/structure/B15167826.png)
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B15167829.png)





![N~1~-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15167871.png)
![Benzene, 2-[(2,2-difluoroethyl)thio]-1,4-dimethoxy-](/img/structure/B15167881.png)

![3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167899.png)
